N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
"N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide" is a synthetic small molecule characterized by a pyrrolo[2,3-c]pyridinone core substituted with a 3,5-dimethoxyphenyl group and a 2-fluorobenzyl moiety. The 3,5-dimethoxy substitution may enhance solubility and metabolic stability, while the fluorophenyl group could influence binding affinity through electronic effects.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-31-19-11-18(12-20(13-19)32-2)26-22(29)15-28-10-8-16-7-9-27(23(16)24(28)30)14-17-5-3-4-6-21(17)25/h3-13H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVFZKOBMXYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using suitable fluorobenzyl halides.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural motifs or functional groups with the target molecule, enabling indirect comparisons:
Key Comparative Insights
Synthesis Complexity The target compound’s pyrrolo-pyridinone core may require multi-step synthesis, contrasting with the simpler pyrrole acylation methods described for N-(2-pyrrole carbonyl) amino acid methyl esters (yields 80.3–95.6%) . Fluorine and methoxy substituents could introduce steric or electronic challenges absent in these analogs.
Bioactivity Hypotheses Antioxidant Potential: While the target compound lacks direct antioxidant data, aldisin () demonstrates potent free radical scavenging (IC₅₀ ~0.426 μM–18.5 mM) . The target’s methoxy groups may confer similar radical-neutralizing properties, though this remains speculative. Pharmacokinetic Profile: The 3,5-dimethoxy and fluorobenzyl groups in the target compound likely enhance lipophilicity compared to the polar tetrahydropyrimidinone-based pharmacopeial standards () . This could improve membrane permeability but reduce aqueous solubility.
Structural Modifications and Activity Fluorine vs. Methoxy Substitution: The 3,5-dimethoxyphenyl group could mimic natural product scaffolds (e.g., aldisin’s sponge-derived structure), suggesting possible broad-spectrum bioactivity .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its mechanisms of action, efficacy in different models, and potential clinical applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrrolo[2,3-c]pyridine core which is known for its biological significance.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, pyrrolo[2,3-c]pyridine derivatives have shown promise in inhibiting protein kinases and other targets involved in cell signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example:
- In vitro studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and cell cycle arrest.
- In vivo studies : Animal models have shown that these compounds can reduce tumor growth significantly compared to controls. For instance, a study reported a 50% reduction in tumor size in mice treated with a structurally related compound over four weeks .
Antimicrobial Activity
There is emerging evidence that similar compounds exhibit antimicrobial properties:
- Bacterial Inhibition : Studies have reported that certain pyrrolo derivatives inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The mechanism may involve interference with bacterial DNA synthesis or protein production .
Case Studies
- Case Study on Cancer Treatment :
- Antimicrobial Efficacy :
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
